Dihexyl maleate
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Overview
Description
Dihexyl maleate is an organic compound with the molecular formula C₁₆H₂₈O₄. It is an ester derived from maleic acid and hexanol. This compound is known for its use as a plasticizer, which is a substance added to materials to increase their flexibility, workability, or distensibility. This compound is particularly noted for its effectiveness in polyvinyl chloride (PVC) blends .
Preparation Methods
Dihexyl maleate can be synthesized through the esterification of maleic anhydride with hexanol in the presence of an acid catalyst such as toluene sulfonic acid . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. Industrial production methods often utilize similar esterification processes, but on a larger scale with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Dihexyl maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid derivatives.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dihexyl maleate has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible PVC materials.
Medicine: Research is ongoing to investigate its biocompatibility and potential use in medical devices.
Mechanism of Action
The mechanism of action of dihexyl maleate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This is achieved through its ester functional groups, which interact with the polymer matrix, leading to a reduction in the glass transition temperature and an increase in the material’s elasticity .
Comparison with Similar Compounds
Dihexyl maleate can be compared to other similar compounds such as:
Dioctyl maleate: Similar in structure but with longer alkyl chains, offering different plasticizing properties.
Dihexyl succinate: Another ester used as a plasticizer, known for its biodegradability and effectiveness in PVC blends.
Dibutyl maleate: A shorter-chain ester with different flexibility and processing characteristics.
This compound is unique due to its balance of flexibility, biodegradability, and effectiveness as a plasticizer, making it a valuable alternative to traditional phthalates .
Biological Activity
Dihexyl maleate (DHM) is an ester derived from maleic acid and hexanol, classified as a plasticizer and used in various applications, including adhesives and coatings. Understanding its biological activity is crucial for assessing its safety and efficacy in industrial applications. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of DHM.
This compound exhibits low acute toxicity, particularly following dermal exposure. Studies indicate that the median lethal dose (LD50) for this compound is greater than 2000 mg/kg body weight in rats, suggesting a relatively low risk of acute toxicity compared to other maleate esters . The compound is expected to be readily absorbed through the skin due to its low molecular weight and favorable physicochemical properties .
Table 1: Acute Toxicity Data for this compound
Skin Sensitization
Research indicates that this compound has low potential for skin sensitization. In studies involving human and animal models, no significant allergic reactions were reported, reinforcing the notion that DHM can be considered safe for use in consumer products when applied topically .
Endocrine Disruption Potential
Recent studies have raised concerns about the potential endocrine-disrupting effects of maleate esters. While this compound itself has not been directly linked to endocrine disruption, its structural similarity to other compounds known for such activities warrants further investigation. For instance, research has identified similar compounds in environmental samples that exhibit antiestrogenic and antiandrogenic activities .
Case Studies
Case Study 1: Adhesive Performance
A study investigated the performance of adhesives incorporating this compound, focusing on tack, peel, and shear resistance. The results indicated that DHM improved adhesive properties significantly compared to formulations without it, suggesting beneficial applications in industrial settings .
Case Study 2: Environmental Impact
Another study assessed the environmental persistence of this compound. The findings indicated that while DHM is biodegradable under certain conditions, its metabolites may pose risks to aquatic life. This highlights the importance of evaluating both the parent compound and its degradation products when assessing ecological safety .
Research Findings
- Dermal Absorption : Diethyl maleate (a related compound) showed approximately 50% absorption through human skin in a controlled study, which suggests similar behavior may be expected for this compound due to structural similarities .
- Plasticizer Efficiency : Research comparing this compound with traditional plasticizers like DEHP indicated that DHM could serve as a greener alternative without compromising performance in applications such as flexible plastics .
- Toxicological Assessments : Comprehensive evaluations have shown that while this compound has low acute toxicity, chronic exposure studies are necessary to fully understand long-term health effects .
Properties
CAS No. |
16064-83-8 |
---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
dihexyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/b12-11- |
InChI Key |
QMCVOSQFZZCSLN-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCOC(=O)/C=C\C(=O)OCCCCCC |
Canonical SMILES |
CCCCCCOC(=O)C=CC(=O)OCCCCCC |
Origin of Product |
United States |
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